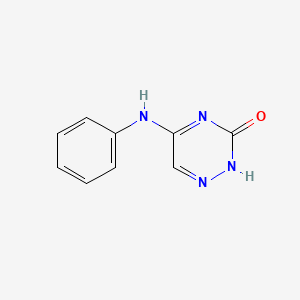

5-anilino-2H-1,2,4-triazin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4O |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

5-anilino-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C9H8N4O/c14-9-12-8(6-10-13-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

InChI Key |

DIMAUKJGQNLYGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=O)NN=C2 |

Origin of Product |

United States |

Significance of the 1,2,4 Triazine Core in Medicinal and Organic Chemistry

The 1,2,4-triazine (B1199460) ring is a six-membered heterocyclic system containing three nitrogen atoms. ijpsr.info This fundamental structure is a key building block in a wide array of organic molecules that exhibit significant biological activities. ijpsr.info The presence of the 1,2,4-triazine core has been associated with a diverse range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic activities. nih.govijpsr.info The versatility of the triazine structure allows for the synthesis of a vast number of derivatives with varied biological applications. ijpsr.info

In the realm of medicinal chemistry, 1,2,4-triazine derivatives have been investigated for their potential as therapeutic agents. For instance, certain derivatives have been designed as antagonists for the adenosine (B11128) A2A receptor, which is a target for the treatment of Parkinson's disease. acs.orgnih.govnih.gov The ability to modify the substituents on the triazine ring allows for the fine-tuning of the molecule's interaction with biological targets. acs.orgnih.gov Furthermore, the 1,3,5-triazine (B166579) isomer is also a versatile scaffold used in the development of various therapeutic agents, including those targeting adenosine receptors. nih.govresearchgate.net

From a synthetic standpoint, the 1,2,4-triazine ring is a valuable intermediate in organic chemistry. The most common method for synthesizing substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov However, this method can result in a mixture of regioisomers when using unsymmetrical 1,2-diketones. nih.gov The reactivity of the triazine core allows for various chemical transformations, making it a versatile platform for creating complex molecular architectures. acs.orgresearchgate.net

Historical Context of 2h 1,2,4 Triazin 3 One Derivative Exploration

The exploration of 2H-1,2,4-triazin-3-one derivatives is part of the broader history of 1,2,4-triazine (B1199460) chemistry. Early research focused on the synthesis and fundamental properties of these compounds. Over time, the discovery of their biological activities spurred significant interest in developing new derivatives. For example, some 1,2,4-triazolo[4,3-b]-1,2,4-triazonones, synthesized from 1,6-dihydro-3-hydrazino-6-spiro-(9-fluorenyl)-1,2,4-triazin-5(4H)-one, have shown significant anti-HIV and anticancer activities in vitro. nih.gov The synthesis of various 1,2,4-triazine derivatives has been a continuous area of research, with studies reporting the synthesis and reactions of new compounds with potential biological interest. researchgate.net

Research Rationale and Objectives for 5 Anilino 2h 1,2,4 Triazin 3 One Investigations

Established Synthetic Pathways for the 1,2,4-Triazin-3-one Scaffold

The formation of the 1,2,4-triazin-3-one ring system is a well-documented area of heterocyclic chemistry. Key methodologies include cyclocondensation reactions, various ring-closure approaches, and efficient one-pot strategies.

Cyclocondensation Reactions with Carbonyl Precursors

A prevalent method for synthesizing the 1,2,4-triazine core involves the cyclocondensation of α-dicarbonyl compounds with acid hydrazides or related precursors. This approach allows for the formation of diversely substituted triazines. The reaction of unsymmetrical 1,2-diketones with hydrazides can, however, lead to mixtures of regioisomers.

Another established route involves the dehydrative cyclocondensation of amidrazones with α-oxoesters to produce 1,2,4-triazinones. For instance, 3-arylamino-5-hydroxy-1,2,4-triazines have been synthesized from a hydrazinecarboximidamide intermediate, which is then treated with ethyl glyoxalate or ethyl pyruvate. researchgate.net This reaction proceeds at room temperature in methanol, followed by heating in dimethylformamide (DMF). researchgate.net

Ring-Closure Approaches to Form the Triazine Nucleus

Various ring-closure strategies are employed to construct the 1,2,4-triazine nucleus from acyclic precursors. One notable method is the intramolecular Staudinger-aza-Wittig reaction of an azido-hydrazide precursor, which has proven effective for creating fused 1,2,4-triazine systems.

Additionally, the synthesis of 1,2,4-triazol-3-one, a related core structure, can be achieved by heating formylsemicarbazide in formic acid. This intermediate is prepared from semicarbazide (B1199961) and formic acid. google.com The resulting triazolone can then be further functionalized.

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and streamlined approach to the 1,2,4-triazine scaffold, often improving yields and simplifying purification. Substituted 1,2,4-triazines can be conveniently prepared in a one-pot reaction by condensing amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. nih.gov This method avoids the isolation of intermediates. nih.gov

Microwave-assisted one-pot condensation of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on a silica (B1680970) gel surface also provides a rapid and high-yield route to 3,5,6-trisubstituted-1,2,4-triazines. acs.org Furthermore, a novel one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines has been developed using cyanamide, aromatic aldehydes, and an amine under microwave irradiation. arkat-usa.org

Targeted Synthesis of this compound

The specific synthesis of this compound involves the initial formation of a suitably functionalized 1,2,4-triazin-3-one precursor, followed by the introduction of the aniline (B41778) group.

Precursor Synthesis and Reactivity

A key precursor for introducing the anilino group at the 5-position is a triazine with a leaving group at that position, such as a halogen or a cyano group. For example, 2-amino-4,6-dichloro-1,3,5-triazines can be selectively hydrolyzed to 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. researchgate.net This halo-substituted triazinone can then undergo nucleophilic substitution.

A particularly effective method for producing 5-amino-substituted triazines is through the ipso-substitution of a cyano group in 5-cyano-1,2,4-triazines. rsc.orgdntb.gov.ua This reaction provides a green and efficient pathway to 5-(aryl/alkyl)amino-1,2,4-triazines. rsc.orgdntb.gov.ua The synthesis of the 5-cyano-1,2,4-triazine precursor itself is a critical step in this sequence.

The reactivity of the triazine core is crucial. For instance, 3-methylmercapto-1,2,4-triazine derivatives are known to react with amines to yield the corresponding 3-N-substituted-amino-triazines. researchgate.net This suggests that a similar strategy could be applied to a 5-methylmercapto-1,2,4-triazin-3-one precursor.

Optimized Reaction Conditions for Aniline Introduction

The introduction of the aniline moiety onto the 1,2,4-triazin-3-one core can be achieved through several methods, with conditions optimized for yield and selectivity.

A highly efficient and environmentally friendly method involves the solvent-free reaction of a 5-cyano-1,2,4-triazine with an aniline. rsc.orgdntb.gov.ua This approach benefits from atom economy and avoids the need for chromatographic purification. rsc.orgdntb.gov.ua

Alternatively, nucleophilic aromatic substitution (SNAr) of a halogenated precursor is a common strategy. The reaction of a 5-halo-1,2,4-triazin-3-one with aniline would be a direct route. For the related 1,3,5-triazine (B166579) system, the substitution of a chlorine atom with various anilines is typically achieved at low temperatures (-15 °C) in acetonitrile. clockss.org

The Suzuki cross-coupling reaction offers another powerful tool for this transformation. For example, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) has been synthesized by the reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) with 2-aminophenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate in a dioxane/water mixture at 70°C. nih.gov A similar strategy could be envisioned for the synthesis of this compound from a corresponding boronic acid derivative or a halo-triazinone.

Below is a table summarizing various synthetic conditions for introducing amino groups to triazine cores.

| Precursor | Reagent | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 5-Cyano-1,2,4-triazines | Aryl/Alkyl amines | None (Solvent-free) | Not specified | 5-(Aryl/Alkyl)amino-1,2,4-triazines | High | rsc.orgdntb.gov.ua |

| 3-Halogeno-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid | Pd(PPh3)4 / Dioxane:Water | 70°C, 12h | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Not specified | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | 2-Substituted anilines | Acetonitrile | -15°C | 2-Chloro-4-(substituted-anilino)-6-.. | Reasonable | clockss.org |

| 3-Methylmercapto-5,6-diphenyl-1,2,4-triazine | Amines | Not specified | Not specified | 3-N-Substituted-amino-triazines | Not specified | researchgate.net |

Derivatization Strategies of the this compound Nucleus

The inherent reactivity of the this compound core allows for a range of derivatization strategies. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. Key strategies include N-substitution on the triazine ring, C-substitution at adjacent positions, and the introduction of various functional groups.

N-Substitution Reactions on the Triazine Ring

The nitrogen atoms within the 1,2,4-triazine ring are common sites for substitution reactions, such as alkylation and acylation. These reactions can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Alkylation reactions on the triazine ring can be achieved using various alkylating agents. For instance, the reaction of 5-dimethylaminotetrazolo[1,5-a] tandfonline.comresearchgate.netasianpubs.orgtriazin-7-one with allyl bromide results in N-alkylation, yielding 3-allyl-5-dimethylaminotetrazolo[1,5-a] tandfonline.comresearchgate.netasianpubs.orgtriazin-7-one, alongside O-alkylation products. researchgate.net Cyclizations of alkylhydrazines with N-acyl-S-methylisothioureas can also lead to N-alkylated triazole products. nih.gov

Acylation of the triazine ring is another common modification. For example, acylation of 1,3,5-triazinylamidoximes followed by intramolecular cyclization has been used to synthesize (5-R-1,2,4-oxadiazol-3-yl)-1,3,5-triazines. researchgate.net

Table 1: Examples of N-Substitution Reactions on Triazine Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 5-dimethylaminotetrazolo[1,5-a] tandfonline.comresearchgate.netasianpubs.orgtriazin-7-one | Allyl bromide | 3-allyl-5-dimethylaminotetrazolo[1,5-a] tandfonline.comresearchgate.netasianpubs.orgtriazin-7-one | N-Alkylation |

| N-acyl-S-methylisothioureas | Alkylhydrazines | 1-alkyl-3-dialkylamino-5-phenyltriazoles | N-Alkylation/Cyclization |

| 1,3,5-triazinylamidoximes | Acylating agents | (5-R-1,2,4-oxadiazol-3-yl)-1,3,5-triazines | Acylation/Cyclization |

C-Substitution at Adjacent Positions (e.g., C-6)

Modification at the C-6 position of the triazine ring is a key strategy to introduce structural diversity. One common approach involves the nucleophilic substitution of a leaving group at this position. For instance, the synthesis of 3,6-diaryl-1,2,4-triazines substituted with higher alcohol residues at the C-5 position has been achieved via ipso-substitution of a cyano group under solvent-free conditions. chimicatechnoacta.ru

Another strategy involves the condensation of a substituted triazine with other reagents. For example, the synthesis of various 1,2,4-triazine derivatives can be achieved through [4+2] domino annulation reactions using readily available starting materials like ketones and aldehydes. rsc.org

Introduction of Diverse Functional Groups (e.g., Halogen, Sulfur, Phosphorus)

The introduction of halogens, sulfur, and phosphorus-containing moieties onto the 1,2,4-triazinone scaffold can significantly impact its biological activity.

Halogenation: Halogen atoms can be introduced at various positions of the triazine ring. For example, the reaction of 7-amino-8-bromo-3-tert-butylpyrazolo[5,1-c] tandfonline.commdpi.comchemistryviews.orgtriazin-4(6H)-one with electrophiles can lead to substitution at different ring positions. researchgate.net Nucleophilic aromatic substitution of 5-bromo-1,2,3-triazine (B172147) with phenols provides a method for synthesizing 5-aryloxy-1,2,3-triazines. acs.org The uniqueness of 2,4,6-trichloro-1,3,5-triazine (TCT) lies in its reactivity with various nucleophiles, allowing for sequential substitution of the chlorine atoms. nih.govfrontiersin.org

Sulfur Functionalization: Sulfur-containing groups can be introduced through various reactions. For example, 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one reacts with phenacyl halides to yield S-phenacyl derivatives. researchgate.net

Phosphorus Functionalization: The introduction of phosphorus-containing groups can be achieved through reactions like the Michaelis-Arbuzov rearrangement. This has been used to synthesize 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine from cyanuric chloride and triethyl phosphite. nih.gov The direct functionalization of white phosphorus (P4) is also an emerging area for creating organophosphorus compounds. nih.govuni-regensburg.de

Table 2: Introduction of Diverse Functional Groups

| Functional Group | Synthetic Method | Example Product |

| Halogen | Nucleophilic Aromatic Substitution | 5-aryloxy-1,2,3-triazine |

| Sulfur | Reaction with Phenacyl Halides | S-phenacyl derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one |

| Phosphorus | Michaelis-Arbuzov Rearrangement | 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine |

Green Chemistry Principles in 1,2,4-Triazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazinones to develop more environmentally friendly and efficient processes. Key green methodologies include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of ionic liquids.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. mdpi.comnih.gov Solvent-free microwave-assisted synthesis of 1,2,4-triazines has been reported, utilizing solid supports like alumina, silica gel, and montmorillonite (B579905) K-10 clay as energy transfer media. tandfonline.comresearchgate.net This approach avoids the hazards associated with high-pressure reactions in solvents. For instance, the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines has been achieved via a microwave-assisted, one-pot, three-step, metal-free [4+2] annulation. chemistryviews.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. asianpubs.orgnih.gov Ultrasound irradiation can lead to improved yields and increased selectivities in the synthesis of 1,2,4-triazole (B32235) derivatives. asianpubs.orgresearchgate.net This technique has been successfully used for the synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives with high yields in shorter reaction times compared to conventional methods. mdpi.com

Use of Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, non-volatility, and thermal stability. rsc.org They can act as both solvents and catalysts in organic reactions. rsc.orgorganic-chemistry.org Imidazole-functionalized ionic liquids have been employed in the synthesis of 4,4′-methylenediphenyl diisocyanate (MDI), demonstrating their potential in facilitating reactions and improving yields. rsc.org The synthesis of 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones has also been reported, highlighting the versatility of ILs in creating functionalized molecules. nih.govnih.gov

Table 3: Comparison of Green Synthesis Methods for Triazinones

| Method | Advantages | Example Application |

| Microwave-Assisted | Shorter reaction times, higher yields, solvent-free conditions | Synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines chemistryviews.orgresearchgate.net |

| Ultrasound-Assisted | Improved yields, increased selectivity, shorter reaction times | Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives mdpi.com |

| Ionic Liquids | Low vapor pressure, non-volatile, recyclable, can act as catalyst | Synthesis of 4,4′-methylenediphenyl diisocyanate (MDI) rsc.org |

Impact of Aniline Moiety Modifications on Biological Activities

Modifications to the aniline moiety of this compound analogs have a profound effect on their biological activities. Research has shown that the nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity for various biological targets.

For instance, in the context of anticancer activity, the introduction of specific substituents on the aniline ring can significantly enhance the inhibitory effects on targets like tubulin polymerization. A study on 2-anilino triazolopyrimidines, a related scaffold, demonstrated that a para-methyl substitution on the phenyl ring of the anilino moiety resulted in potent antiproliferative effects. nih.gov Further exploration revealed that compounds with p-toluidino, p-ethylanilino, and 3',4'-dimethylanilino groups at the 2-position of a 7-(3',4',5'-trimethoxyphenyl)- nih.govijpsr.infonih.govtriazolo[1,5-a]pyrimidine scaffold exhibited significant anticancer activity. nih.gov

In the development of gonadotropin-releasing hormone (GnRH) receptor antagonists based on an aryl-1,2,4-triazine-3,5-dione scaffold, the anilino side chain was found to be preferred when substituted at the 3-position with small, lipophilic groups. nih.gov This highlights the importance of the aniline substituent's position and physicochemical properties.

Furthermore, in the context of Fyn kinase inhibition, the aminobenzodioxole fragment of a 3-amino-1,2,4-triazin-5(2H)-one derivative was investigated. nih.gov Molecular dynamics simulations suggested an interaction between the amino group and the hydroxyl fragment of a key amino acid residue (T342) in the kinase's active site, although this interaction was not highly stable. nih.gov This indicates that even subtle interactions involving the aniline moiety can contribute to binding affinity.

The following table summarizes the impact of various aniline modifications on the biological activity of 1,2,4-triazine analogs:

| Scaffold | Aniline Moiety Modification | Observed Biological Activity |

| 7-(3',4',5'-trimethoxyphenyl)- nih.govijpsr.infonih.govtriazolo[1,5-a]pyrimidine | p-toluidino, p-ethylanilino, 3',4'-dimethylanilino | Potent anticancer activity nih.gov |

| Aryl-1,2,4-triazine-3,5-dione | 3-substituted anilino with small, lipophilic groups | Gonadotropin-releasing hormone (GnRH) receptor antagonism nih.gov |

| 3-amino-1,2,4-triazin-5(2H)-one | Aminobenzodioxole | Fyn kinase inhibition nih.gov |

Influence of Substituents on the 1,2,4-Triazine Ring System

Studies on aryl-1,2,4-triazine-3,5-diones as GnRH antagonists have shown that while the quinazoline (B50416) moiety is essential for activity, substituents on this ring system greatly modulate potency. nih.govnih.gov Specifically, electron-donating groups were found to be favorable for activity. nih.gov

In the development of G-protein-coupled receptor 84 (GPR84) antagonists, the 5- and 6-aryl substituents of the 1,2,4-triazine ring were found to bind in distinct pockets of the receptor. nih.gov This led to the synthesis of unsymmetrical 3-methylindole-5,6-trisubstituted 1,2,4-triazine analogs to further investigate the structure-activity relationships of these substituents. nih.gov

For adenosine receptor ligands, modifications at the 2, 4, and 6 positions of the 1,3,5-triazine scaffold were explored to develop selective ligands for hA1 and hA3 subtypes. ewha.ac.krnih.gov The type of substituents on the triazine ring was found to alter the subtype selectivity. nih.gov

The table below illustrates the influence of substituents on the 1,2,4-triazine ring on biological activity:

| Scaffold | Triazine Ring Substituent | Observed Biological Activity |

| Aryl-1,2,4-triazine-3,5-dione | Electron-donating groups on the quinazoline moiety | Enhanced GnRH antagonist potency nih.gov |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | 5- and 6-aryl substituents | GPR84 antagonism nih.gov |

| 1,3,5-Triazine | Substituents at positions 2, 4, and 6 | Modulated selectivity for adenosine receptor subtypes ewha.ac.krnih.gov |

Conformational Analysis and Bioactive Conformations in Molecular Interactions

The three-dimensional conformation of this compound analogs is a critical factor in their interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of the molecule required for optimal binding and biological activity.

In a study of Fyn kinase inhibitors, the bioactive conformation of a 3-amino-1,2,4-triazin-5(2H)-one derivative was investigated using molecular dynamics simulations. nih.gov The simulations suggested a binding mode where the triazinone central core interacts with the hinge region of the kinase, forming two hydrogen bonds with the backbone of specific amino acid residues (M345 and E343). nih.gov

Research on 1,3,5-triazine derivatives has shown that the rotation around the bond between the heterocyclic ring carbon and the exocyclic nitrogen atoms (CAr-N) can be hindered. researchgate.net This leads to an equilibrium between different rotamers, and the specific conformation adopted can influence biological activity. researchgate.net

Ligand-Binding Affinity and Pharmacophore Features

The ligand-binding affinity of this compound analogs is a direct measure of their potency. Understanding the key pharmacophoric features responsible for high-affinity binding is essential for the design of more effective compounds.

For Fyn kinase inhibitors, a hit compound, 3-(benzo[d] nih.govontosight.aidioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one, was identified with a micromolar inhibition of Fyn. nih.gov Computational investigation of its binding mode helped to identify a new derivative that was approximately 6-fold more active. nih.gov This highlights the importance of understanding the ligand-receptor interactions to improve binding affinity.

In the development of adenosine receptor ligands, a series of 1,3,5-triazine derivatives were designed and evaluated for their binding affinities to different human adenosine receptor (hAR) subtypes. ewha.ac.kr Compound 9c , with a 3-methoxy-4-chloroaniline substituent, showed the best binding affinity to the hA1 AR. ewha.ac.kr Molecular docking studies were used to predict the binding mode of these derivatives to the hA1 and hA3 adenosine receptors. ewha.ac.kr

The following table presents data on the binding affinities of selected 1,3,5-triazine derivatives for human adenosine receptors:

| Compound | Substituent | hA1 AR Binding Affinity (Ki, nM) | hA3 AR Binding Affinity (Ki, nM) |

| 9a | 3-fluoro-4-methoxyaniline | Good | 55.5 |

| 9b | 3,5-dimethoxyaniline | 69.7 | - |

| 9c | 3-methoxy-4-chloroaniline | 57.9 | 661.1 |

Data sourced from a study on 1,3,5-triazine derivatives targeting adenosine receptors. ewha.ac.kr

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, electronic landscape, and spectroscopic characteristics. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using methods like DFT with various basis sets (e.g., 6-311G++(d,p)), researchers can calculate the minimum energy conformation of 5-anilino-2H-1,2,4-triazin-3-one. nih.govirjweb.com This process yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Conformational analysis, often performed by systematically rotating key single bonds and calculating the potential energy surface, identifies stable conformers and the energy barriers between them. nih.gov For this compound, this analysis would focus on the rotation around the C-N bond connecting the aniline (B41778) ring to the triazine core, revealing the preferred spatial orientation of the two rings. The planarity and relative orientation of these rings are critical for fitting into the binding sites of biological targets. Theoretical calculations for related triazine systems have demonstrated the utility of this approach in establishing the foundational structure for further analysis. academie-sciences.fr

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.commalayajournal.org

DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their distribution across the molecule. irjweb.combhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive and can be more easily polarized. For the this compound scaffold, FMO analysis helps identify the nucleophilic and electrophilic sites, predicting how it might interact with biological macromolecules. irjweb.com The distribution of the HOMO and LUMO orbitals would likely show significant density on the electron-rich aniline ring and the heterocyclic triazine system, respectively, guiding the understanding of its interaction mechanisms.

Table 1: Representative Frontier Molecular Orbital Data for Triazine Derivatives (Calculated via DFT) This table presents illustrative data from related triazine compounds to demonstrate typical values obtained through FMO analysis.

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Cyanurated H-acid azo dye | - | - | 2.947 | scispace.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Quantum chemical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These predicted frequencies, when scaled to correct for approximations in the computational method, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions (e.g., C=O stretching, N-H bending). nih.gov

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. scispace.com For this compound, TD-DFT can predict the λ_max values corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic systems. This information is invaluable for characterizing the molecule and understanding its photophysical properties. scispace.com

Molecular Docking and Molecular Dynamics Simulations

While quantum chemistry explores the intrinsic properties of a molecule, molecular docking and dynamics simulations investigate its interactions with biological targets, such as proteins and enzymes. These methods are central to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. academie-sciences.frnih.gov For the 3-amino-1,2,4-triazin-5(2H)-one scaffold, docking studies have been instrumental in profiling its interactions with protein kinases, which are important targets in cancer therapy. nih.govnih.gov

In a study investigating inhibitors of Fyn tyrosine kinase, a derivative, 3-(benzo[d] nih.govtandfonline.comdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), was docked into the ATP-binding site. nih.govtandfonline.com The docking results revealed that the triazinone core is crucial for anchoring the ligand in the hinge region of the kinase. nih.govtandfonline.com This region is vital for ATP binding, and its occupation by an inhibitor blocks the enzyme's function. The anilino moiety and other substituents are then profiled for their interactions with surrounding amino acid residues, providing a detailed map of the ligand-protein contacts that contribute to binding affinity. nih.gov

Docking provides a static snapshot of the interaction, but Molecular Dynamics (MD) simulations are used to validate this binding pose and explore the dynamic stability of the ligand-protein complex over time. nih.govscielo.br MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a view of the complex's flexibility and the persistence of key interactions. tandfonline.com

For the Fyn kinase-VS6 complex, a 100-nanosecond MD simulation was performed to refine the docked pose. nih.govtandfonline.com The simulation confirmed the stability of the complex, with the ligand showing minimal deviation from its initial docked position. tandfonline.com The analysis elucidated a specific and stable binding mode where the triazinone core forms two critical hydrogen bonds with the backbone atoms of residues in the hinge region. nih.govtandfonline.com

Table 2: Key Hydrogen Bond Interactions for a 3-amino-1,2,4-triazin-5(2H)-one Derivative (VS6) in the Fyn Kinase Active Site (Validated by MD Simulation)

| Ligand Atom/Group | Receptor Residue | Interaction Type | Reference |

|---|---|---|---|

| Triazinone Core | M345 (Backbone N) | Hydrogen Bond | nih.govtandfonline.com |

| Triazinone Core | E343 (Backbone O) | Hydrogen Bond | nih.govtandfonline.com |

| Amino Group | T342 (Hydroxyl O) | Hydrogen Bond | tandfonline.com |

This detailed understanding of the binding mode, validated by MD simulations, provides a solid foundation for the rational design of new derivatives with improved potency and selectivity. By modifying the scaffold based on these computational insights, it is possible to enhance favorable interactions or introduce new ones, leading to more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not detailed in the available literature, the methodology is widely applied to the 1,2,4-triazine (B1199460) class of compounds to guide the design of new, more potent derivatives. nih.govontosight.ai

The process involves generating numerical descriptors for the physicochemical properties of the molecules and correlating them with their biological activity, such as inhibitory concentration (IC50). For instance, in a study on 1,2,4-triazine-3(2H)-one derivatives as potential tubulin inhibitors, QSAR models revealed that descriptors like absolute electronegativity and water solubility significantly influence the inhibitory activity, achieving a predictive accuracy (R²) of 0.849. ontosight.ai Another study on 1,2,4-triazine derivatives as h-DAAO inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build robust models with good predictive power. nih.govrsc.org

These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric, electrostatic) would either increase or decrease activity, thus guiding the modification of the lead compound.

Table 1: Example of Descriptors Used in QSAR Studies of 1,2,4-Triazine Derivatives

This table illustrates the types of descriptors that would be calculated for a compound like this compound in a typical QSAR study.

| Descriptor Category | Example Descriptors | Significance in QSAR Models |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic aspects of the molecule, influencing interactions with the target protein. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule, affecting its solubility and ability to cross cell membranes. |

| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of the molecular structure and branching. |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. This helps to identify potential liabilities, such as poor absorption or rapid metabolism, before committing to costly and time-consuming experimental studies. For the broader class of 1,2,4-triazine derivatives, ADME properties are frequently evaluated computationally. nih.govrsc.org

Table 2: Typical In Silico ADME Parameters and Drug-Likeness Rules

This table outlines the key parameters evaluated in in silico ADME profiling for a compound like this compound.

| Parameter | Description | Favorable Range for Oral Bioavailability |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4 |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | High |

| Blood-Brain Barrier (BBB) Permeation | The ability of the compound to cross the blood-brain barrier. | Varies depending on the therapeutic target |

Analytical Characterization and Spectroscopic Analysis of 5 Anilino 2h 1,2,4 Triazin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of these triazine derivatives, offering precise insights into the chemical environment of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectra of 5-anilino-2H-1,2,4-triazin-3-one and its analogs exhibit characteristic signals that are crucial for their identification. The spectra typically show signals for aromatic protons, as well as protons associated with the triazine ring and its substituents. ekb.eg For instance, in some derivatives, the NH proton signal appears as a broad singlet, while aromatic protons resonate in the downfield region of the spectrum. ekb.eg

The chemical shifts of these protons can be influenced by the nature and position of substituents on both the anilino and triazine rings. For example, the introduction of different groups can lead to noticeable shifts in the signals of nearby protons. In some complex derivatives, such as those fused with other heterocyclic systems, characteristic signals like the doublet of a bridging hydrogen atom can help in assigning the correct isomeric structure. researchgate.net

It is important to note that in some cases, particularly with amino-substituted triazines, the presence of rotamers due to restricted rotation around the triazine-amino bond can lead to complex spectra with multiple peaks for some nuclei. tdx.cat This dynamic equilibrium can be influenced by factors like solvent and temperature. tdx.cat

Below is a table summarizing representative ¹H NMR data for a derivative of the core structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (broad) | 9.45 | s | - |

| Aromatic CH | 7.87 | m | - |

| Aromatic CH | 7.50 | m | - |

| Triazine H-2 | 8.70 | s | - |

| Triazine H-8 | 8.35 | s | - |

| CH₂ | 3.50 | q | 7.0 |

| CH₃ | 1.05 | t | 7.0 |

This data is illustrative and based on a representative N-Ethyl-2-[9-(4-fluorophenyl)-9H-purin-6-yl]hydrazinecarbothioamide derivative. ekb.eg

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecules. The spectra reveal distinct signals for each unique carbon atom, including those in the aromatic rings, the triazine core, and any substituent groups.

The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbonyl carbon (C=O) of the triazin-3-one ring typically appears at a downfield chemical shift. nih.gov Carbons of the triazine ring and the anilino moiety also show characteristic resonances. nih.gov Similar to ¹H NMR, the presence of rotamers in amino-substituted triazines can result in the splitting of carbon signals, leading to more complex spectra. tdx.cat

Here is a representative table of ¹³C NMR data for a derivative.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 157.8 |

| C(3) | 136.6 (q, ²JC-F = 37.4 Hz) |

| Aromatic C | 137.53, 137.45, 129.5, 124.7 |

| CF₃ | 118.3 (q, ¹JC-F = 275.0 Hz) |

| CH₂ | 43.8 |

| CH₃ | 21.2 |

This data is for 1-(4-Tolyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one. nih.gov

Advanced NMR Techniques (e.g., 2D NMR, GIAO-NMR)

For more complex structures or to resolve ambiguities in signal assignments, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, aiding in the definitive assignment of the molecular structure.

Gauge-Including Atomic Orbital (GIAO) NMR calculations can be used to predict theoretical chemical shifts, which can then be compared with experimental data to confirm the proposed structure. This computational approach is particularly useful in distinguishing between isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectra of these compounds display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies observed include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the amino group. ekb.eg

C=O stretching: A strong absorption band typically found in the range of 1650-1750 cm⁻¹, corresponding to the carbonyl group of the triazin-3-one ring. ekb.egnih.gov

C=N stretching: Absorption bands for the carbon-nitrogen double bonds within the triazine ring are usually observed in the 1580-1620 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ range.

The following table presents typical IR absorption bands for derivatives of the title compound.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100-3400 |

| C=O | Stretching | 1650-1750 |

| C=N | Stretching | 1580-1620 |

| Aromatic C=C | Stretching | 1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. researchgate.net

The fragmentation pattern provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of different parts of the molecule. For example, the loss of specific side chains or the cleavage of the triazine ring can lead to characteristic fragment ions. In some cases, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which further confirms the elemental composition. osti.gov

X-ray Crystallography for Solid-State Structure Elucidation

For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can confirm the connectivity of the atoms and the stereochemistry of the molecule. nih.govnih.gov It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing. tdx.cat This information is invaluable for understanding the solid-state properties of these compounds. The crystal structure of a related 2-amino-3,4-dihydroquinazoline derivative revealed nearly identical N-C-N distances, suggesting delocalization of charge. nih.govnih.govresearchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The 1,2,4-triazine (B1199460) ring system, particularly when conjugated with an anilino group, contains π-electrons that can undergo electronic transitions (e.g., π → π*) upon absorption of UV radiation. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the compound's electronic structure.

The absorption spectra for derivatives of azolo[5,1-c] nih.govontosight.airesearchgate.nettriazines, which contain a related triazine core, exhibit absorption maxima in the range of 321–384 nm. researchgate.net For instance, in a study of various isoxazolyl-derived dihydroazolo[5,1-c] nih.govontosight.airesearchgate.nettriazines, the absorption maxima were observed to shift based on the solvent used, though typically within a small range of 5–7 nm. researchgate.net Similarly, in a series of 2,4,6-triphenyl-1,3,5-triazine (B147588) cored dendrimers, strong absorption maxima were noted around 250 nm and 325 nm, attributed to π–π* transitions within the benzene (B151609) and triazine rings. acs.orgnih.gov For some 3-thioxo-1,2,4-triazin-5-one derivatives, the λmax values were recorded between 320 nm and 425 nm, with the extended conjugation in the cyclic systems leading to higher absorption bands. researchgate.net

The specific λmax values are influenced by the substituents on both the triazine and anilino rings. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima, providing valuable information about the electronic environment of the chromophore.

| Compound Derivative Type | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Isoxazolyl-Derived DATs–NMe2 | Various | 321–384 | researchgate.net |

| 2,4,6-Triphenyl-1,3,5-triazine Dendrimer (D1) | Not Specified | ~250, ~320 | acs.orgnih.gov |

| 2,4,6-Triphenyl-1,3,5-triazine Dendrimer (D2) | Not Specified | ~254, ~323 | acs.orgnih.gov |

| 3-Thioxo-1,2,4-triazin-5-one Derivative (Open Chain) | Not Specified | 320 | researchgate.net |

| 3-Thioxo-1,2,4-triazin-5-one Derivative (Cyclic) | Not Specified | 408 | researchgate.net |

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming the molecular formula of a newly synthesized derivative of this compound. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

For example, in the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, elemental analysis was used to confirm the structures. nih.gov The analysis for (S)-5-benzyl-1-(4-nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one (C₁₇H₁₃F₃N₄O₃) yielded found values of C 53.51%, H 3.51%, and N 14.61%, which were in close agreement with the calculated values of C 53.69%, H 3.45%, and N 14.73%. Similarly, for isoxazolyl-derived azolo[5,1-c] nih.govontosight.airesearchgate.nettriazines, the found elemental compositions matched the calculated percentages, confirming their respective molecular formulas. researchgate.net This analytical method is consistently used to validate the structures of novel triazine derivatives. researchgate.net

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| (S)-1-(4-Nitrophenyl)-5-phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₆H₁₁F₃N₄O₃ | Calcd. | 52.75 | 3.04 | 15.38 | nih.gov |

| Found | 52.58 | 3.01 | 15.49 | |||

| (S)-5-Benzyl-1-(4-nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₇H₁₃F₃N₄O₃ | Calcd. | 53.69 | 3.45 | 14.73 | nih.gov |

| Found | 53.51 | 3.51 | 14.61 | |||

| Ethyl 4-((dimethylamino)methylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate derivative | C₁₆H₂₀N₆O₅ | Calcd. | 51.06 | 5.36 | 22.33 | researchgate.net |

| Found | 51.19 | 5.11 | 22.52 | |||

| Ethyl 4-((dimethylamino)methylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate derivative | C₂₁H₂₂N₆O₅ | Calcd. | 57.53 | 5.06 | 19.17 | researchgate.net |

| Found | 57.27 | 5.24 | 19.29 |

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Methodologies

While various synthetic routes to 1,2,4-triazine (B1199460) derivatives exist, the future development of 5-anilino-2H-1,2,4-triazin-3-one-based therapeutics will benefit from more efficient, cost-effective, and environmentally friendly synthetic strategies. researchgate.netbenthamdirect.com A significant portion of currently available drugs contain a heterocyclic moiety, with nitrogen-based heterocycles being particularly prominent. researchgate.netnih.gov This underscores the continuous need for innovative synthetic methods. nih.gov

Future research should focus on:

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of greener solvents (e.g., water or ethanol), solvent-free reaction conditions, and catalytic methods, is crucial. researchgate.net Microwave-assisted and ultrasound-assisted syntheses could also offer faster reaction times and improved yields.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of these compounds. This is particularly advantageous for large-scale manufacturing required for clinical development.

C-H Activation: Exploring direct C-H activation/functionalization of the aniline (B41778) or triazine rings would provide a more atom-economical approach to generating diverse libraries of analogs, bypassing the need for pre-functionalized starting materials.

Exploration of Undiscovered Biological Targets and Pathways

The vast majority of research on this compound derivatives has focused on their activity as kinase inhibitors. nih.gov However, the full biological potential of this scaffold likely extends beyond the kinome. A significant portion of the human kinome remains understudied, holding unexplored potential for future therapies. nih.gov Future work should aim to uncover novel biological targets and signaling pathways. broadinstitute.org

Strategies for target deconvolution and pathway identification include:

Phenotypic Screening: Employing cell-based phenotypic screens can reveal unexpected biological activities of new this compound analogs in disease-relevant settings, independent of a predefined target. nih.govpharmafeatures.com

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches, such as affinity-based pull-down methods or label-free methods like the cellular thermal shift assay (CETSA), can identify direct protein binding partners from complex cellular lysates. nih.govresearchgate.net This can uncover both on-target and potential off-target interactions.

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes that either enhance or suppress the effects of a compound, providing strong evidence for its molecular target and mechanism of action. pharmafeatures.com

Computational Inference: By comparing the gene expression or bioactivity profiles of cells treated with a this compound derivative to databases of reference compounds, it is possible to infer its mechanism of action and potential targets. broadinstitute.orgpharmafeatures.com

Integration of Advanced Computational Drug Design Strategies

Structure-based and ligand-based computational methods have already proven valuable in the optimization of 1,2,4-triazine derivatives. acs.org Future research can further harness the predictive power of computational chemistry to accelerate the drug discovery process.

Key areas for integration include:

Structure-Based Drug Design (SBDD): As more crystal structures of target proteins are resolved, SBDD and molecular docking can be used to design novel this compound derivatives with improved potency and selectivity. acs.org This approach was successfully used to identify potent antagonists of the adenosine (B11128) A2A receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive empirical screening.

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on known active compounds can be used to screen large virtual libraries to identify novel chemical scaffolds that mimic the key interaction features of the this compound core.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the binding mechanism, predict resistance mutations, and refine lead compounds.

Design and Synthesis of Hybrid Molecules and Conjugates

The modular nature of the this compound scaffold makes it an ideal candidate for the design of hybrid molecules and conjugates. This strategy involves combining the triazine core with another pharmacophore or a functional moiety to achieve enhanced or novel biological activity. Nitrogen-containing heterocycles are frequently used as scaffolds in the development of new drugs. dntb.gov.ua

Future avenues of exploration include:

Molecular Hybridization: Covalently linking the this compound scaffold with other known anticancer or anti-inflammatory agents could lead to dual-targeting or synergistic effects, potentially overcoming drug resistance.

Antibody-Drug Conjugates (ADCs): For highly potent analogs, conjugation to a tumor-targeting antibody could provide a mechanism for selective delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Photodynamic Therapy (PDT) Agents: Attaching a photosensitizer to the triazine scaffold could create agents for photodynamic therapy, where the compound is activated by light to produce cytotoxic reactive oxygen species in a localized manner.

Application as Chemical Probes for Elucidating Biological Mechanisms

High-quality chemical probes are indispensable tools for validating novel drug targets and interrogating complex biological systems. nih.govresearchgate.net While many this compound derivatives have been developed as potential therapeutics, their application as dedicated chemical probes remains an underexplored area with significant potential. acs.org

To develop this compound class as chemical probes, future efforts should focus on:

Synthesis of Tool Compounds: This involves creating a suite of related molecules including a highly potent and selective probe, a structurally similar but inactive negative control, and versions with tags for pull-down experiments (e.g., biotin) or visualization (e.g., fluorescent dyes). researchgate.netnih.gov

Fluorescent Probes: Conjugating a fluorophore to the this compound scaffold can enable the visualization of its target engagement and subcellular localization in living cells using advanced microscopy techniques. rsc.org The choice of fluorophore would need to be optimized for different applications, from in vitro assays to in vivo imaging. rsc.org

Photoaffinity Labeling: Incorporating a photoreactive group into the molecule would allow for covalent cross-linking to its target protein upon photoactivation. researchgate.net This is a powerful method for unambiguously identifying the direct binding partners of a compound. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full therapeutic and translational potential of the this compound chemical scaffold, paving the way for new medicines and a deeper understanding of human biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-anilino-2H-1,2,4-triazin-3-one, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves cyclization reactions of substituted guanidine precursors with carbonyl-containing reagents under controlled conditions. Key steps include optimizing reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios to avoid side products like over-acylated derivatives . Characterization via -NMR and mass spectrometry is essential to confirm purity and regioselectivity. Reproducibility hinges on strict anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.

Q. How can researchers validate the structural identity of this compound and its derivatives?

- Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substitution patterns (e.g., aryl/alkyl groups at the 3-position).

- Mass Spectrometry : High-resolution MS to verify molecular formulas.

- X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen-bonding networks, particularly if unexpected tautomeric forms are observed .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

- Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) due to the known bioactivity of structurally related 1,2,4-triazinones. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity indices. Methodological rigor requires positive controls (e.g., ciprofloxacin for bacteria) and triplicate replicates to account for variability .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound under varying pH conditions be resolved?

- Answer : Contradictions in hydrolysis or tautomerization behavior may arise from solvent polarity or pH-dependent equilibria. Design experiments using:

- pH-Stability Studies : Monitor degradation via HPLC at pH 3–10 over 24–72 hours.

- Computational Chemistry : Density Functional Theory (DFT) to model tautomeric preferences and transition states.

Cross-validate findings with spectroscopic data (e.g., -NMR for tautomer identification) .

Q. What advanced strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Answer :

- Systematic Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups at the anilino position to correlate electronic effects with bioactivity.

- Molecular Docking : Use crystallographic data of target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding modes.

- Free-Wilson Analysis : Statistically deconvolute contributions of substituents to activity .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Answer : Variability may stem from differences in assay conditions (e.g., bacterial strain selection, nutrient media). Mitigate by:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.

- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects confounding initial results .

Methodological Frameworks

Q. What theoretical frameworks guide the study of 1,2,4-triazinone reactivity and applications?

- Answer :

- Frontier Molecular Orbital (FMO) Theory : Predicts sites of electrophilic/nucleophilic attack in cyclization reactions.

- Hammett Linear Free Energy Relationships : Quantifies substituent effects on reaction rates or bioactivity.

These frameworks inform hypothesis-driven experimental designs, such as prioritizing substituents with specific σ values for SAR studies .

Q. How should researchers design experiments to investigate the environmental fate of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.